molecular formula C11H12ClNO2 B1425175 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1367950-76-2

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B1425175
M. Wt: 225.67 g/mol
InChI Key: UOAQYJHCQPXLOP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is an organic compound with potential applications in various fields of research and industry. It is a white to off-white powder .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. Pyrrolidine is a five-membered heterocycle that is particularly useful in organic synthesis . The presence of the pyrrolidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Molecular Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is represented by the InChI code 1S/C11H12ClNO2/c12-8-3-1-7 (2-4-8)9-5-13-6-10 (9)11 (14)15;/h1-4,9-10,13H,5-6H2, (H,14,15);1H/t9-,10+;/m1./s1 . The molecular weight of this compound is 225.67 g/mol.


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been extensively studied. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Physical And Chemical Properties Analysis

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid is a white to off-white powder . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Chemical Structure

  • 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid has been involved in the stereospecific synthesis of Baclofen and PCPGABA, with the synthesis process utilizing hydrogenation of dehydroproline derivatives and ruthenium tetroxide oxidation (Yoshifuji & Kaname, 1995).
  • It has also been synthesized in the form of a novel bicyclic thiohydantoin fused to pyrrolidine compound, with structural characterization performed using various techniques including NMR, FT-IR, MS, and HRMS (Nural et al., 2018).

Biological and Medicinal Applications

  • A study demonstrated its use in the enantioselective nitrile anion cyclization for the synthesis of chiral pyrrolidine in high yield and enantiomeric excess, indicating its potential in creating pharmacologically active compounds (Chung et al., 2005).
  • The compound's antimicrobial activity was explored, showing effectiveness against various bacterial and mycobacterial strains (Nural et al., 2018).
  • Its application in the synthesis of influenza neuraminidase inhibitors highlights its significance in antiviral research (Wang et al., 2001).

Chemical Properties and Analysis

  • Studies have explored its crystal structure, revealing details about its molecular conformation, which is vital for understanding its reactivity and potential applications (Ray et al., 1997).
  • The acid dissociation constants for the compound were determined using potentiometric titration, which is essential for understanding its behavior in different pH environments (Nural et al., 2018).

Future Directions

The future directions of research on 4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid and its derivatives are promising. The presence of the pyrrolidine nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, further studies on the synthesis and biological activity of pyrrolidine derivatives are warranted .

properties

IUPAC Name

4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAQYJHCQPXLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid

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